molecular formula C9H7NO2 B1296936 Methyl 2-cyanobenzoate CAS No. 6587-24-2

Methyl 2-cyanobenzoate

Cat. No. B1296936
CAS RN: 6587-24-2
M. Wt: 161.16 g/mol
InChI Key: RAMPDACRJWTXEV-UHFFFAOYSA-N
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Patent
US03964896

Procedure details

Phthalamic acid (240 g, 1.37 moles) in methylenechloride (1.7 l) was stirred and cooled to <5° in an ice bath. Triethylamine (244 ml, 176 g, 1.74 moles) was added and a clear solution was obtained. Methyl chloroformate (200 g, 163 ml, 2.1 moles) was added at such a rate that the temperature did not exceed 5°. As the addition continued, triethylamine hydrochloride precipitated and carbon dioxide was evolved. On completion of the addition, the ice bath was removed and stirring was continued for 12-20 hrs. at room temperature. Triethylamine hydrochloride was removed by filtration and the methylene chloride evaporated. The residue was dissolved in ether (2 l), and this ether solution washed with water, dried over anhydrous sodium sulfate and evaporated. Distillation under reduced pressure gave methyl 2-cyanobenzoate, b.p. 125° at 2.5 mm, 215 g (97%), a solid at room temperature, M.P. 45°-6°.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
244 mL
Type
reactant
Reaction Step Two
Quantity
163 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:6])=O.[CH2:13](N(CC)CC)C.ClC(OC)=O>C(Cl)Cl>[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([O:12][CH3:13])=[O:11])#[N:6]

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
C(C=1C(C(=O)N)=CC=CC1)(=O)O
Name
Quantity
1.7 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
244 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
163 mL
Type
reactant
Smiles
ClC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to <5° in an ice bath
CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
CUSTOM
Type
CUSTOM
Details
did not exceed 5°
ADDITION
Type
ADDITION
Details
As the addition
CUSTOM
Type
CUSTOM
Details
triethylamine hydrochloride precipitated
ADDITION
Type
ADDITION
Details
On completion of the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Triethylamine hydrochloride was removed by filtration
CUSTOM
Type
CUSTOM
Details
the methylene chloride evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether (2 l)
WASH
Type
WASH
Details
this ether solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
16 (± 4) h
Name
Type
product
Smiles
C(#N)C1=C(C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.